BAY-549

Description

Properties

IUPAC Name |

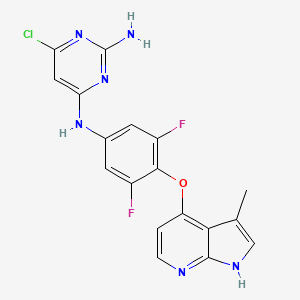

6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSGWEVTVGZDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468040 | |

| Record name | TC-S 7001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867017-68-3 | |

| Record name | TC-S 7001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of BAY-549: A Technical Guide

BAY-549, also known as Azaindole 1, is a potent and highly selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK). This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data from key experiments and detailed experimental protocols.

Core Mechanism: Inhibition of the Rho/ROCK Signaling Pathway

This compound exerts its pharmacological effects by directly targeting and inhibiting the catalytic activity of ROCK1 and ROCK2 isoforms. The Rho/ROCK pathway plays a crucial role in regulating cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility. By inhibiting ROCK, this compound effectively modulates these downstream cellular events, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway Diagram

Caption: Signaling pathway illustrating the inhibition of ROCK by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Species | Assay Type |

| ROCK1 | 0.6 | Human | Cell-free |

| ROCK2 | 1.1 | Human | Cell-free |

| ROCK2 | 2.4 | Murine | Cell-free |

| ROCK2 | 0.8 | Rat | Cell-free |

| TRK | 252 | - | Kinase Panel Screen |

| FLT3 | 303 | - | Kinase Panel Screen |

| MLCK | 7,400 | - | Kinase Panel Screen |

| ZIP-kinase | 4,100 | - | Kinase Panel Screen |

Table 2: In Vitro Functional Activity of this compound

| Experiment | IC₅₀ (nM) | Tissue/Cell Type | Species |

| Phenylephrine-induced Contraction Inhibition | 65 | Saphenous Artery | Rabbit |

Table 3: In Vivo Hemodynamic Effects of this compound in Anesthetized Normotensive Rats

| Dose (mg/kg, i.v.) | Maximum Blood Pressure Reduction (mmHg) |

| 0.03 | 8 |

| 0.1 | 18 |

| 0.3 | 35 |

Table 4: In Vivo Hemodynamic Effects of this compound in Conscious Spontaneously Hypertensive Rats

| Dose (mg/kg, p.o.) | Mean Blood Pressure Reduction (mmHg) at 4h |

| 1 | ~25 |

| 3 | ~40 |

| 10 | ~55 |

Detailed Experimental Protocols

In Vitro ROCK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human ROCK1 and ROCK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ROCK1 and ROCK2 were used. Myelin basic protein (MBP) served as the substrate.

-

Reaction Mixture: The assay was performed in a final volume of 50 µL containing assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100), 10 µM ATP (spiked with [γ-³³P]ATP), and 5 µg of MBP.

-

Incubation: The reaction was initiated by the addition of the respective ROCK isoform. The mixture was incubated for 60 minutes at 30°C.

-

Termination and Detection: The reaction was stopped by the addition of 3% phosphoric acid. The phosphorylated MBP was captured on a phosphocellulose filter plate. After washing, the radioactivity was quantified using a scintillation counter.

-

Data Analysis: IC₅₀ values were calculated from the concentration-response curves using a four-parameter logistic fit.

Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a panel of other kinases.

Methodology:

-

Kinase Panel: A panel of 112 different kinases was used for screening (Upstate, Dundee, UK).

-

Assay Conditions: this compound was tested at a concentration of 10 µM. The assays were performed using radiolabeled ATP and specific substrates for each kinase.

-

Data Analysis: The percentage of inhibition was determined for each kinase. For kinases showing significant inhibition, IC₅₀ values were determined in subsequent concentration-response experiments.

In Vitro Vasorelaxation Study

Objective: To evaluate the functional effect of this compound on vascular smooth muscle contraction.

Methodology:

-

Tissue Preparation: Rings of rabbit saphenous artery were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

-

Contraction Induction: The arterial rings were pre-contracted with phenylephrine (1 µM).

-

Drug Application: Once a stable contraction was achieved, cumulative concentrations of this compound were added to the organ bath.

-

Measurement: The isometric tension of the arterial rings was continuously recorded.

-

Data Analysis: The relaxation induced by this compound was expressed as a percentage of the pre-contraction induced by phenylephrine. IC₅₀ values were calculated from the concentration-response curves.

In Vivo Blood Pressure Measurement in Anesthetized Rats

Objective: To determine the effect of intravenously administered this compound on blood pressure in normotensive rats.

Methodology:

-

Animal Model: Male Wistar rats were anesthetized with a combination of ketamine and xylazine.

-

Surgical Preparation: The carotid artery was cannulated for direct measurement of blood pressure, and the jugular vein was cannulated for drug administration.

-

Drug Administration: this compound was administered as a bolus intravenous injection at doses of 0.03, 0.1, and 0.3 mg/kg.

-

Hemodynamic Monitoring: Arterial blood pressure and heart rate were continuously monitored and recorded.

-

Data Analysis: The maximum change in mean arterial pressure from the pre-dose baseline was determined for each dose.

Experimental Workflow Diagram

Caption: Workflow for the preclinical characterization of this compound.

BAY-549: A Potent and Selective ROCK Inhibitor for Research and Drug Development

An In-depth Technical Guide

BAY-549, also known as Azaindole 1, has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of ROCK inhibition.

Core Data Summary

The inhibitory activity and functional effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against ROCK Kinases [1][2]

| Target | Species | IC50 (nM) | Assay Type |

| ROCK1 | Human | 0.6 | Biochemical Assay |

| ROCK2 | Human | 1.1 | Biochemical Assay |

Table 2: Kinase Selectivity Profile of this compound [2]

| Kinase | IC50 (nM) | Fold Selectivity vs. ROCK1 | Fold Selectivity vs. ROCK2 |

| ROCK1 | 0.6 | 1 | - |

| ROCK2 | 1.1 | - | 1 |

| TRK | 252 | 420 | 229 |

| FLT3 | 303 | 505 | 275 |

Note: this compound was found to be inactive against 89 other kinases (IC50 > 10 µM) and showed weak activity against 21 different kinases (IC50 = 1-10 µM).[2]

Table 3: In Vitro Functional Activity of this compound

| Assay | Tissue/Cell Line | Species | IC50 (nM) |

| Phenylephrine-induced contraction (Vasorelaxation) | Saphenous Artery | Rabbit | 65 |

Table 4: In Vivo Effects of this compound on Blood Pressure [2]

| Animal Model | Route of Administration | Dose Range (mg/kg) | Effect on Mean Arterial Pressure (MAP) |

| Anesthetized Normotensive Rats | Intravenous (i.v.) | 0.03 - 0.3 | Dose-dependent decrease |

| Conscious Normotensive Rats | Oral (p.o.) | 1 - 10 | Dose-dependent decrease |

| Spontaneously Hypertensive Rats | Oral (p.o.) | 1 - 10 | Dose-dependent and long-lasting decrease |

| Anesthetized Dogs | Intravenous (i.v.) | 0.1 - 0.3 | Dose-dependent decrease |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2.[1][2] The ROCK signaling pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, cell adhesion, and motility. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream targets, leading to increased myosin light chain (MLC) phosphorylation and subsequent cell contraction.

Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Biochemical ROCK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of ROCK1 and ROCK2. A common method involves a microplate-based enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Myosin phosphatase target subunit 1 (MYPT1) as a substrate

-

ATP (Adenosine triphosphate)

-

This compound at various concentrations

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Primary antibody: Anti-phospho-MYPT1 (Thr696)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

96-well microplates

Workflow Diagram:

Caption: Workflow for the in vitro biochemical ROCK kinase inhibition assay.

Procedure:

-

Coat the wells of a 96-well microplate with the MYPT1 substrate and incubate overnight at 4°C.

-

Wash the plate with wash buffer to remove any unbound substrate.

-

Add the ROCK enzyme (ROCK1 or ROCK2) to each well.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding a solution containing ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction and wash the wells to remove the enzyme, inhibitor, and ATP.

-

Add the primary antibody (anti-phospho-MYPT1) and incubate for 1-2 hours at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add the TMB substrate. Allow color to develop in the dark.

-

Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Ex Vivo Vasorelaxation Assay (Phenylephrine-Induced Contraction)

This assay assesses the functional effect of this compound on smooth muscle contraction in isolated blood vessels.

Materials:

-

Rabbit saphenous artery

-

Phenylephrine (a selective α1-adrenergic receptor agonist)

-

This compound at various concentrations

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Organ bath system with force transducer

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize a rabbit and carefully dissect the saphenous artery.

-

Cut the artery into rings of approximately 2-3 mm in length.

-

Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams.

-

Induce a stable contraction in the arterial rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction has reached a plateau, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension using a force transducer.

-

Calculate the percentage of relaxation induced by each concentration of this compound relative to the maximal phenylephrine-induced contraction.

-

Determine the IC50 value for vasorelaxation by plotting the concentration-response curve.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This in vivo model evaluates the antihypertensive efficacy of orally administered this compound.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

This compound formulated for oral administration

-

Vehicle control

-

Telemetry system for continuous blood pressure monitoring or a tail-cuff plethysmography system

-

Oral gavage needles

Procedure (using telemetry):

-

Surgically implant a telemetry transmitter in the abdominal aorta of the SHR under anesthesia.

-

Allow the animals to recover from surgery for at least one week.

-

Record baseline blood pressure and heart rate for a 24-hour period.

-

Administer a single oral dose of this compound or vehicle to the rats via gavage.

-

Continuously monitor and record blood pressure and heart rate for at least 24 hours post-dosing.

-

Analyze the data to determine the time course and magnitude of the blood pressure-lowering effect of this compound.

Logical Relationship of Experimental Approaches:

Caption: Logical flow of experimental validation for this compound.

Conclusion

This compound is a powerful research tool for investigating the physiological and pathophysiological roles of ROCK signaling. Its high potency and selectivity make it a valuable pharmacological agent for in vitro and in vivo studies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for scientists and researchers to explore the therapeutic potential of this compound in various disease models, particularly in the context of cardiovascular disorders such as hypertension. Further research is warranted to fully elucidate its clinical utility.

References

Azaindole 1 (BAY-549): A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaindole 1, also known as BAY-549, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule belonging to the azaindole class of compounds. Its core structure consists of a 7-azaindole moiety linked to an aminopyrimidine core.

IUPAC Name: 6-Chloro-N4-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,4-pyrimidinediamine

Chemical Formula: C₁₈H₁₃ClF₂N₆O

Molecular Weight: 402.79 g/mol [1][2]

SMILES: Nc1nc(Cl)cc(Nc2cc(F)c(Oc3c4c(nc[nH]4)cc(C)c3)c(F)c2)n1

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 402.79 g/mol | [1][2] |

| Chemical Formula | C₁₈H₁₃ClF₂N₆O | [1][2] |

| CAS Number | 867017-68-3 | [1][2] |

| Solubility | DMSO: 81 mg/mL (201.09 mM) | [1] |

| Ethanol: 2 mg/mL | [1] | |

| Water: Insoluble | [1] |

Pharmacological Properties and Mechanism of Action

This compound is a highly potent, ATP-competitive inhibitor of both ROCK isoforms, ROCK1 and ROCK2. The inhibition of ROCK leads to the modulation of various cellular processes, most notably the regulation of the actin cytoskeleton, which plays a crucial role in smooth muscle contraction and cell motility.

The primary mechanism of action of this compound involves the inhibition of ROCK-mediated phosphorylation of downstream substrates. By preventing the phosphorylation of myosin light chain (MLC) and the inactivation of myosin light chain phosphatase (MLCP), this compound effectively reduces actomyosin contractility, leading to vasorelaxation and a subsequent decrease in blood pressure.[1]

Biological Activity

| Target | IC₅₀ | Species | Assay Type |

| ROCK1 | 0.6 nM | Human | Cell-free |

| ROCK2 | 1.1 nM | Human | Cell-free |

| ROCK2 | 2.4 nM | Murine | - |

| ROCK2 | 0.8 nM | Rat | - |

| TRK | 252 nM | - | - |

| FLT3 | 303 nM | - | - |

| MLCK | 7.4 µM | - | - |

| ZIP-kinase | 4.1 µM | - | - |

Data compiled from multiple sources.[2]

In Vitro and In Vivo Efficacy

-

In Vitro: this compound induces vasorelaxation in a concentration-dependent manner. It has been shown to inhibit the phenylephrine-induced contraction of rabbit saphenous artery with an IC₅₀ value of 65 nM.[2]

-

In Vivo: Intravenous administration of this compound in anesthetized normotensive rats resulted in a dose-dependent and sustained reduction in blood pressure.[1] Oral administration in conscious spontaneously hypertensive rats also demonstrated a dose-dependent and long-lasting decrease in mean arterial blood pressure.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Azaindole 1 (this compound).

Caption: Inhibition of the ROCK signaling pathway by this compound.

Experimental Protocols

The following are representative protocols for key experiments involving ROCK inhibitors like this compound. These are generalized methodologies and may require optimization for specific experimental conditions.

In Vitro ROCK Kinase Assay (Adapted from general protocols)

Objective: To determine the in vitro inhibitory activity of this compound against ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Myosin phosphatase target subunit 1 (MYPT1) as substrate

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

[γ-³²P]ATP

-

96-well plates

-

Phosphocellulose paper and scintillation counter, or ADP-Glo™ Kinase Assay (Promega)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the ROCK enzyme and the substrate (MYPT1).

-

Add the different concentrations of this compound or vehicle (DMSO) to the wells.

-

Pre-incubate the mixture at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay) to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the phosphorylation of the substrate. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™, follow the manufacturer's instructions to measure luminescence.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Blood Pressure Measurement in Rats (Adapted from general protocols)

Objective: To evaluate the effect of this compound on arterial blood pressure in an animal model.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats

-

This compound formulated for oral or intravenous administration

-

Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine)

-

Catheter for arterial cannulation (e.g., carotid or femoral artery)

-

Pressure transducer and data acquisition system

-

Heparinized saline

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Surgically expose the carotid or femoral artery.

-

Insert a catheter filled with heparinized saline into the artery and secure it.

-

Connect the catheter to a pressure transducer linked to a data acquisition system to continuously monitor blood pressure and heart rate.

-

Allow the animal to stabilize for a period (e.g., 30 minutes) to obtain a baseline blood pressure reading.

-

Administer this compound either intravenously (via a cannulated vein) or orally (by gavage) at the desired doses.

-

Record the blood pressure and heart rate continuously for a specified duration post-administration.

-

Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of this compound compared to the vehicle control group.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a ROCK inhibitor like this compound.

Caption: A streamlined preclinical workflow for ROCK inhibitors.

Conclusion

Azaindole 1 (this compound) is a well-characterized, potent, and selective ROCK inhibitor with demonstrated efficacy in both in vitro and in vivo models of vasorelaxation and hypertension. Its favorable pharmacological profile makes it a valuable tool for research into the physiological and pathological roles of the ROCK signaling pathway and a potential starting point for the development of novel therapeutics for cardiovascular and other diseases. This guide provides a foundational understanding of its chemical and biological properties to aid in these endeavors.

References

What are the IC50 values of BAY-549 for ROCK1 and ROCK2?

This technical guide provides an in-depth overview of the inhibitory activity of BAY-549 against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2). The document details the compound's IC50 values, the experimental methodology for their determination, and the relevant signaling pathway.

Inhibitory Potency of this compound

This compound, also known as Azaindole 1, is a highly potent and selective, ATP-competitive inhibitor of the human ROCK1 and ROCK2 enzymes.[1] Its inhibitory concentrations at 50% (IC50) are in the low nanomolar range, indicating strong affinity and potent inhibition of kinase activity.

The IC50 values for this compound against human ROCK1 and ROCK2, as well as other species' orthologs, are summarized in the table below.

| Target Enzyme | IC50 Value |

| Human ROCK1 | 0.6 nM |

| Human ROCK2 | 1.1 nM |

| Murine ROCK2 | 2.4 nM |

| Rat ROCK2 | 0.8 nM |

| Data compiled from multiple sources.[2][3] |

Experimental Protocol for IC50 Determination

The determination of IC50 values for kinase inhibitors like this compound typically involves an in vitro biochemical assay that measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. While the specific protocol from the original study is not detailed in the provided results, a standard methodology for a ROCK kinase activity assay is outlined below, based on common practices in the field.

Objective: To determine the concentration of this compound required to inhibit 50% of ROCK1 and ROCK2 enzymatic activity.

Materials and Reagents:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase substrate (e.g., recombinant MYPT1 or a synthetic peptide like S6Ktide)

-

Adenosine triphosphate (ATP)

-

This compound compound

-

Kinase assay buffer

-

Detection reagent (e.g., Kinase-Glo™ MAX, which measures ATP consumption)

-

96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Dilution: A serial dilution of this compound is prepared in the kinase assay buffer at various concentrations. A DMSO control is also included.

-

Reaction Setup: The kinase reaction is set up in a 96-well plate. Each well contains the kinase assay buffer, a fixed concentration of the ROCK1 or ROCK2 enzyme, and the kinase substrate.

-

Inhibitor Addition: The diluted this compound compound is added to the respective wells, and the plate is incubated for a predetermined period to allow for the binding of the inhibitor to the kinase.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by adding a fixed concentration of ATP to each well. The plate is then incubated at 30°C for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Detection: After the incubation period, the detection reagent (e.g., Kinase-Glo™ MAX) is added to each well. This reagent measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity, as active kinases consume ATP.

-

Data Analysis: The luminescence is measured using a plate reader. The data is then plotted as kinase activity (or percentage of inhibition) versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

ROCK Signaling Pathway

ROCK1 and ROCK2 are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeleton organization, cell motility, and smooth muscle contraction.

The diagram below illustrates the core components of the RhoA/ROCK signaling pathway.

Caption: The RhoA/ROCK signaling pathway.

Pathway Description: Upon stimulation by various extracellular signals, G protein-coupled receptors (GPCRs) activate Rho guanine nucleotide exchange factors (RhoGEFs).[2] RhoGEFs, in turn, promote the exchange of GDP for GTP on RhoA, leading to its activation.[2] Active, GTP-bound RhoA then binds to and activates ROCK1 and ROCK2.

Activated ROCK kinases have several downstream targets that mediate cytoskeletal changes:

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which then phosphorylates and inactivates cofilin.[4] This leads to the stabilization of actin filaments and the formation of stress fibers.

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MBS) of MLCP, which inhibits the phosphatase's activity.[3][4]

-

Myosin Light Chain (MLC): ROCK can directly phosphorylate MLC.[3] The direct phosphorylation of MLC and the inhibition of MLCP both lead to an increase in phosphorylated MLC, which promotes actomyosin contractility and cell contraction.[3][4]

References

In Vitro and In Vivo Effects of BAY-549: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-549, also known as Azaindole 1, is a potent and highly selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1] The ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, cell adhesion, motility, and gene expression. Its role in the pathophysiology of cardiovascular diseases, particularly hypertension, has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of this compound, detailing its mechanism of action, potency, selectivity, and preclinical efficacy. The information presented herein is compiled from key studies to support further research and development efforts in this area.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of both ROCK1 and ROCK2 isoforms. This inhibition is competitive with respect to ATP, indicating that this compound binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream ROCK substrates. The primary downstream targets of ROCK involved in smooth muscle contraction include Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC). By inhibiting ROCK, this compound prevents the phosphorylation and subsequent inhibition of MLCP. This leads to increased MLCP activity, resulting in the dephosphorylation of MLC and ultimately, smooth muscle relaxation and vasodilation.

Signaling Pathway

Caption: Rho/ROCK Signaling Pathway and Inhibition by this compound.

Quantitative Data

In Vitro Potency and Selectivity

| Target | Species | IC50 (nM) | Assay Type |

| ROCK1 | Human | 0.6 | Cell-free enzyme assay |

| ROCK2 | Human | 1.1 | Cell-free enzyme assay |

| ROCK2 | Murine | 2.4 | Cell-free enzyme assay |

| ROCK2 | Rat | 0.8 | Cell-free enzyme assay |

| TRK | - | 252 | Kinase assay |

| FLT3 | - | 303 | Kinase assay |

| MLCK | - | 7,400 | Kinase assay |

| ZIP-kinase | - | 4,100 | Kinase assay |

Data compiled from Selleck Chemicals and MedchemExpress product datasheets.

In Vitro Functional Activity

| Assay | Tissue | Agonist | IC50 (nM) |

| Vasorelaxation | Rabbit Saphenous Artery | Phenylephrine | 65 |

Data from Selleck Chemicals product datasheet.

In Vivo Efficacy: Blood Pressure Reduction

| Animal Model | Administration | Dose (mg/kg) | Change in Max. Blood Pressure (mmHg) |

| Anesthetized Normotensive Rats | Intravenous | 0.03 | -8 |

| 0.1 | -18 | ||

| 0.3 | -35 | ||

| Conscious Spontaneously Hypertensive Rats | Oral | 1 | Dose-dependent decrease |

| 3 | Dose-dependent decrease | ||

| 10 | Dose-dependent decrease | ||

| Anesthetized Dogs | Intravenous | 0.1 | Dose-related decrease in MAP |

| 0.3 | Dose-related decrease in MAP |

Data from Selleck Chemicals and MedchemExpress product datasheets.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

ATP

-

Peptide substrate (e.g., Myelin Basic Protein)

-

This compound

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 10 µL final reaction volume, add the ROCK enzyme, peptide substrate, and this compound at various concentrations to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Vasorelaxation Assay in Rabbit Saphenous Artery

Objective: To assess the functional inhibitory effect of this compound on agonist-induced vasoconstriction.

Materials:

-

Male rabbits

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Isolate the saphenous artery from a male rabbit and cut it into rings of 2-3 mm in length.

-

Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction is stable, add this compound cumulatively in increasing concentrations.

-

Record the relaxation response at each concentration.

-

Calculate the IC50 value, which is the concentration of this compound that produces 50% relaxation of the pre-contracted tone.

In Vivo Blood Pressure Measurement in Anesthetized Normotensive Rats

Objective: To evaluate the acute blood pressure-lowering effect of intravenously administered this compound.

Materials:

-

Male Wistar rats (300-350 g)

-

Thiopental (anesthetic)

-

This compound

-

Vehicle (e.g., Transcutol/Cremophor EL/physiological saline in a 19/10/80 v/v/v ratio)

-

Catheters for arterial and venous cannulation

-

Blood pressure transducer and data acquisition system

Procedure:

-

Anesthetize male Wistar rats with thiopental (100 mg/kg, i.p.).

-

Perform a tracheotomy to ensure a clear airway.

-

Insert catheters into the femoral artery for blood pressure measurement and into the femoral vein for drug administration.

-

Ventilate the animals with room air and maintain body temperature.

-

After a stabilization period, administer this compound intravenously at doses of 0.03, 0.1, and 0.3 mg/kg.

-

Administer the vehicle to a control group. The volume of administration is 1 mL/kg.

-

Continuously record blood pressure and heart rate.

-

Analyze the data to determine the dose-dependent effect of this compound on blood pressure.

Experimental Workflow: In Vivo Blood Pressure Measurement

References

The Role of BAY Compounds in Vasorelaxation: A Technical Guide

An In-depth Examination of Soluble Guanylate Cyclase (sGC) Activation and Rho-Kinase (ROCK) Inhibition in Vascular Smooth Muscle Relaxation

This technical guide provides a comprehensive overview of the mechanisms by which specific BAY compounds induce vasorelaxation, targeting researchers, scientists, and professionals in drug development. While the initial query focused on BAY-549, it is crucial to distinguish between two distinct pathways of vasorelaxation targeted by different BAY compounds. Azaindole 1 (this compound) is a potent Rho-associated protein kinase (ROCK) inhibitor.[1] In contrast, a class of compounds including BAY 41-8543, BAY 60-2770, and BAY 54-6544 act as activators of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[2][3][4] This guide will delve into both mechanisms, with a primary focus on the well-documented role of sGC activators in mediating vasodilation.

This compound: A Selective Rho-Kinase (ROCK) Inhibitor

This compound (Azaindole 1) induces vasorelaxation through the inhibition of ROCK.[1] The ROCK signaling pathway plays a crucial role in the regulation of vascular smooth muscle cell (VSMC) contraction. By inhibiting ROCK, this compound disrupts this contractile signaling, leading to vasodilation.

Quantitative Data: In Vitro and In Vivo Effects of this compound

| Compound | Target | Assay | Model | Key Findings |

| Azaindole 1 (this compound) | ROCK-1 | ATP-competitive inhibition | Human | IC50: 0.6 nM[1] |

| Azaindole 1 (this compound) | ROCK-2 | ATP-competitive inhibition | Human | IC50: 1.1 nM[1] |

| Azaindole 1 (this compound) | Vasorelaxation | Phenylephrine-induced contraction | Rabbit saphenous artery | IC50: 65 nM[1] |

| Azaindole 1 (this compound) | Blood Pressure Reduction | Intravenous administration | Anesthetized normotensive rats | 0.03 mg/kg: 8 mm Hg reduction0.1 mg/kg: 18 mm Hg reduction0.3 mg/kg: 35 mm Hg reduction[1] |

| Azaindole 1 (this compound) | Blood Pressure Reduction | Oral application | Conscious spontaneously hypertensive rats | Dose-dependent and long-lasting decrease in mean blood pressure[1] |

Signaling Pathway of this compound-Induced Vasorelaxation

The mechanism of action for this compound involves the direct inhibition of ROCK, which in turn leads to a decrease in the phosphorylation of Myosin Light Chain (MLC), promoting smooth muscle relaxation.

BAY sGC Activators: A Novel Approach to Vasodilation

A distinct class of BAY compounds, including BAY 41-8543, BAY 60-2770, and BAY 54-6544, induce vasorelaxation by directly activating soluble guanylate cyclase (sGC).[2][3][4] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway. In various cardiovascular diseases, the production of NO is impaired, and sGC can become oxidized and unresponsive to NO.[5][6] sGC activators are unique in their ability to stimulate this oxidized, heme-free form of the enzyme, restoring the vasodilatory signaling cascade.[5][6]

Quantitative Data: Effects of BAY sGC Activators

| Compound | Target | Assay | Model | Key Findings |

| BAY-543 | sGC Activation | cGMP Measurement | Mouse Glomeruli (with ODQ) | Increased cGMP concentration to a similar extent as 10 µM DEA/NO[5] |

| sGC Activator | Vasodilation | Arteriolar Dilation | Isolated Mouse Glomerular Arterioles (L-NAME and ODQ pretreated) | Strong dilation[5][6] |

| BAY 54-6544 | Vasodilation | In vivo microvascular cutaneous perfusion | Progeroid Ercc1 ∆/− mice | Restored decreased perfusion to wild-type levels after 8 weeks of treatment[2] |

| BAY 60-2770 | VSMC Proliferation | Cell number count | Rat Primary VSMCs | Significantly reduced cell numbers in a concentration-dependent fashion (0.1–10 μM) after 72 h[3] |

| BAY 60-2770 | cGMP Production | cGMP Measurement | Rat Primary VSMCs | Significantly induced cGMP in a concentration- and time-dependent fashion[3] |

Experimental Protocols

In Vitro Vasorelaxation Assay (Rabbit Saphenous Artery)

-

Tissue Preparation: Isolate the rabbit saphenous artery and cut into rings.

-

Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: Induce a stable contraction with phenylephrine.

-

Drug Application: Add cumulative concentrations of the test compound (e.g., Azaindole 1).

-

Data Analysis: Measure the relaxation response as a percentage of the pre-induced contraction and calculate the IC50 value.[1]

Measurement of cGMP in Isolated Glomeruli

-

Tissue Preparation: Prepare kidney slices from cGMP sensor mice.

-

Induction of Oxidative Stress: Treat the slices with the sGC inhibitor ODQ to induce oxidative stress and inhibit NO-induced cGMP production.

-

Drug Application: Apply the sGC activator (e.g., BAY-543).

-

Real-time Imaging: Measure cGMP levels in real-time using fluorescence microscopy.

-

Data Analysis: Quantify the change in cGMP concentration in response to the sGC activator.[5]

Signaling Pathway of sGC Activator-Induced Vasorelaxation

sGC activators bypass the need for nitric oxide and directly stimulate sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[7] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and vasorelaxation.[7][8]

Experimental Workflow for Assessing sGC Activators

The evaluation of sGC activators typically follows a multi-step process from in vitro characterization to in vivo efficacy studies.

Conclusion

The BAY portfolio of compounds offers multiple strategies for achieving vasorelaxation. This compound acts as a potent ROCK inhibitor, directly interfering with the contractile machinery of vascular smooth muscle. In contrast, a distinct class of BAY compounds, including BAY 41-8543, BAY 60-2770, and BAY 54-6544, function as sGC activators. This latter mechanism holds significant therapeutic promise, particularly in disease states characterized by impaired nitric oxide signaling and oxidative stress. By directly activating sGC, these compounds can restore a crucial pathway for vasodilation, independent of endogenous NO bioavailability. The detailed experimental data and elucidated signaling pathways presented in this guide provide a solid foundation for further research and development in the pursuit of novel therapies for cardiovascular diseases.

References

- 1. Azaindole 1 (this compound) | ROCK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of BAY-549 on Blood Pressure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

BAY-549, also known as Azaindole 1, is a potent and selective, orally active, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] It demonstrates high affinity for both human ROCK-1 and ROCK-2 isoforms, with IC50 values of 0.6 nM and 1.1 nM, respectively.[1][2][3] This technical guide provides an in-depth analysis of the effects of this compound on blood pressure, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data on Blood Pressure Effects

The hypotensive effects of this compound have been evaluated in various preclinical models. The data consistently demonstrates a dose-dependent reduction in blood pressure.

| Animal Model | Route of Administration | Dose | Effect on Mean Arterial Blood Pressure (MAP) | Effect on Heart Rate |

| Anesthetized Normotensive Rats | Intravenous (i.v.) | 0.03 mg/kg | 8 mm Hg reduction | Moderate, dose-independent increase |

| 0.1 mg/kg | 18 mm Hg reduction | |||

| 0.3 mg/kg | 35 mm Hg reduction | |||

| Normotensive Rats | Oral (p.o.) | 3 mg/kg | Dose-dependent and persistent decrease | Not specified |

| 10 mg/kg | ||||

| Spontaneously Hypertensive Rats | Oral (p.o.) | 1 mg/kg | Dose-dependent and long-lasting decrease | Not specified |

| Anesthetized Dogs | Intravenous (i.v.) bolus | 0.1 mg/kg | Dose-related decrease | Moderate, dose-independent increase |

| 0.3 mg/kg |

In vitro, this compound induces vasorelaxation by suppressing the phenylephrine-induced contraction of rabbit saphenous artery in a concentration-dependent manner, with an IC50 value of 65 nM.[1]

Mechanism of Action: ROCK Inhibition

This compound exerts its vasodilatory and blood pressure-lowering effects by inhibiting the ROCK signaling pathway. ROCK is a downstream effector of the small GTPase RhoA and plays a crucial role in regulating smooth muscle contraction.

Caption: Mechanism of this compound induced vasodilation.

Experimental Protocols

In Vivo Blood Pressure Measurement in Anesthetized Rats:

This protocol outlines the methodology used to assess the acute effects of intravenously administered this compound on blood pressure in normotensive rats.[1]

1. Animal Preparation:

- Male Wistar rats (300-350 g) are used.

- Anesthesia is induced with thiopental (100 mg/kg, intraperitoneally).

- A tracheotomy is performed to maintain a clear airway, and the animals are ventilated with room air.

- Body temperature is monitored and controlled.

2. Catheterization:

- The femoral artery is catheterized for continuous measurement of blood pressure and heart rate.

- The femoral vein is catheterized for the administration of the test compound.

3. Drug Administration:

- This compound is administered intravenously at doses of 0.03, 0.1, and 0.3 mg/kg.

- The vehicle control consists of Transcutol/Cremophor EL/physiological saline (19/10/80 v/v/v).

- The administration volume is 1 mL/kg.

- Each treatment group consists of six animals.

4. Data Acquisition and Analysis:

- Blood pressure and heart rate are continuously recorded.

- The mean arterial pressure (MAP) is calculated.

- Dose-response curves are generated to evaluate the effect of this compound on cardiovascular parameters.

A[label="Animal Preparation\n(Anesthesia, Tracheotomy)"];

B[label="Femoral Artery & Vein\nCatheterization"];

C [label="Intravenous Administration\n(this compound or Vehicle)"];

D [label="Continuous Monitoring\n(Blood Pressure, Heart Rate)"];

E [label="Data Analysis\n(MAP Calculation, Dose-Response)"];

A -> B;

B -> C;

C -> D;

D -> E;

}

Caption: In vivo experimental workflow for blood pressure assessment.

Selectivity Profile

While this compound is a potent ROCK inhibitor, its selectivity against other kinases has been characterized.

Kinase

IC50

Human ROCK-1

0.6 nM

Human ROCK-2

1.1 nM

Murine ROCK-2

2.4 nM

Rat ROCK-2

0.8 nM

TRK

252 nM

FLT3

303 nM

MLCK

7.4 µM

ZIP-kinase

4.1 µM

This profile indicates high selectivity for ROCK isoforms over other tested kinases.

[1]

Conclusion

Preclinical data strongly support the conclusion that this compound is a potent hypotensive agent. Its mechanism of action through ROCK inhibition leads to vasodilation and a subsequent reduction in blood pressure. The dose-dependent effects observed in both normotensive and hypertensive animal models suggest its potential as a therapeutic agent for hypertension. Further investigation, including clinical trials, would be necessary to establish its safety and efficacy in humans.

References

BAY-549 (Azaindole 1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-549, also known as Azaindole 1, is a potent and highly selective, orally active inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms, playing a significant role in the regulation of various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Chemical and Physical Properties

| Property | Value |

| Synonyms | Azaindole 1, TC-S 7001, ROCK-IN-2 |

| Molecular Formula | C₁₈H₁₃ClF₂N₆O |

| Molecular Weight | 402.79 g/mol |

| CAS Number | 867017-68-3 |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inhibition of the ROCK Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and cytoskeletal dynamics.

The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to a cascade of events that ultimately result in increased cellular contraction.[3][4][]

Key downstream effectors of ROCK include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, increasing its ATPase activity and promoting the interaction between actin and myosin, which is the molecular basis of muscle contraction.[6][7]

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a sustained phosphorylated (and thus active) state of MLC, further enhancing contractility.[3][]

-

LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization and accumulation of actin filaments (F-actin).[4][7]

-

Ezrin/Radixin/Moesin (ERM) proteins: These proteins link the actin cytoskeleton to the plasma membrane. Phosphorylation by ROCK activates ERM proteins, reinforcing cytoskeletal integrity and cell adhesion.[4]

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade that leads to cellular contraction.

Below is a diagram illustrating the ROCK signaling pathway and the point of inhibition by this compound.

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target | Species | IC₅₀ (nM) |

| ROCK1 | Human | 0.6[1][2][8] |

| ROCK2 | Human | 1.1[1][2][8] |

| ROCK2 | Murine | 2.4[8] |

| ROCK2 | Rat | 0.8[8] |

In Vitro Functional Activity

| Assay | Tissue/Cell Line | Effect | IC₅₀ (nM) |

| Vasorelaxation | Rabbit Saphenous Artery | Inhibition of phenylephrine-induced contraction | 65[8] |

In Vivo Efficacy

| Animal Model | Administration | Dosage | Effect |

| Anesthetized Normotensive Rats | Intravenous (i.v.) | 0.03 mg/kg | 8 mm Hg reduction in maximal blood pressure[1] |

| Anesthetized Normotensive Rats | Intravenous (i.v.) | 0.1 mg/kg | 18 mm Hg reduction in maximal blood pressure[1] |

| Anesthetized Normotensive Rats | Intravenous (i.v.) | 0.3 mg/kg | 35 mm Hg reduction in maximal blood pressure[1] |

Kinase Selectivity

This compound exhibits high selectivity for ROCK kinases. A screening against a panel of other kinases demonstrated significantly lower potency for off-target kinases.[8][9]

| Kinase | IC₅₀ (nM) |

| Trk-A | 252[8] |

| Flt3 | 303[8] |

| MLCK | 7,400[8] |

| ZIP-kinase | 4,100[8] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

IC₅₀ Determination for ROCK Kinases (Biochemical Assay)

This protocol outlines a general method for determining the IC₅₀ of an inhibitor against a purified kinase.

Workflow:

Caption: Workflow for determining the IC₅₀ of a kinase inhibitor.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer appropriate for the kinase reaction (e.g., containing Tris-HCl, MgCl₂, DTT).

-

Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km for the specific ROCK isoform.

-

Prepare a solution of a suitable substrate for ROCK (e.g., a peptide containing the phosphorylation motif).

-

Prepare a solution of purified recombinant human ROCK1 or ROCK2 enzyme.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the assay buffer, ROCK enzyme, and the substrate.

-

Add the different concentrations of this compound to the wells. Include control wells with DMSO only (vehicle control) and wells without enzyme (background control).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

-

-

Detection and Analysis:

-

Measure the kinase activity. This can be done using various methods, such as:

-

Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

-

Fluorescence-based assays: Using a fluorescently labeled substrate and detecting its phosphorylation.

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

-

Subtract the background signal from all measurements.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

In Vitro Vasorelaxation Assay (Rabbit Saphenous Artery)

This protocol describes a method to assess the vasorelaxant effects of this compound on isolated arterial rings pre-contracted with an agonist.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rabbit and dissect the saphenous arteries.[10][11]

-

Carefully clean the arteries of adhering connective tissue and cut them into rings of approximately 2-3 mm in length.

-

Mount the arterial rings in an organ bath system containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Attach the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes).

-

-

Experimental Procedure:

-

Induce a stable contraction in the arterial rings by adding a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (e.g., 1 µM).

-

Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

-

Include a vehicle control (DMSO) to ensure the solvent does not affect the vascular tone.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value for vasorelaxation.

-

In Vivo Blood Pressure Measurement (Anesthetized Rat)

This protocol provides a general method for measuring the effect of this compound on blood pressure in an anesthetized rat model.[12][13]

Methodology:

-

Animal Preparation:

-

Anesthetize a rat using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).[12]

-

Maintain the animal's body temperature using a heating pad.

-

Perform a surgical cut-down to expose the carotid artery and the jugular vein.

-

-

Catheterization:

-

Insert a catheter filled with heparinized saline into the carotid artery for direct measurement of arterial blood pressure. Connect the catheter to a pressure transducer.

-

Insert a separate catheter into the jugular vein for intravenous administration of the test compound.

-

-

Data Acquisition:

-

Allow the animal to stabilize after the surgical procedure and record a baseline blood pressure for a defined period (e.g., 20-30 minutes).

-

Administer this compound intravenously at the desired doses.

-

Continuously record the mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure.

-

Also monitor heart rate.

-

-

Data Analysis:

-

Calculate the change in blood pressure from the baseline at each dose of this compound.

-

Analyze the dose-response relationship between the administered dose of this compound and the change in blood pressure.

-

Conclusion

This compound (Azaindole 1) is a well-characterized, potent, and selective inhibitor of ROCK kinases. Its ability to effectively block the Rho/ROCK signaling pathway translates into significant in vitro and in vivo effects, including vasorelaxation and a reduction in blood pressure. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of ROCK inhibition.

References

- 1. Azaindole 1 (this compound) | ROCK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 6. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 7. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 10. A pharmacological study of the rabbit saphenous artery in vitro: a vessel with a large purinergic contractile response to sympathetic nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A pharmacological study of the rabbit saphenous artery in vitro: a vessel with a large purinergic contractile response to sympathetic nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Preclinical Profile of BAY-549: A Technical Overview

Originally developed by Bayer HealthCare AG , BAY-549, also known as Azaindole 1, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and the underlying signaling pathway associated with this compound, tailored for researchers, scientists, and drug development professionals.

Core Compound Characteristics and In Vitro Potency

This compound is an ATP-competitive inhibitor of both major ROCK isoforms, ROCK1 and ROCK2.[3] Its azaindole scaffold is a key structural feature that contributes to its high affinity and selectivity.[1][2] The inhibitory activity of this compound has been quantified through in vitro kinase assays, demonstrating sub-nanomolar potency.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC₅₀ (nM) |

| ROCK1 | Human | 0.6 |

| ROCK2 | Human | 1.1 |

| ROCK2 | Murine | 2.4 |

| ROCK2 | Rat | 0.8 |

Data sourced from MedChemExpress.

Mechanism of Action: The Rho/ROCK Signaling Pathway

This compound exerts its effects by inhibiting the Rho-associated protein kinases (ROCK1 and ROCK2), which are key downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway plays a pivotal role in regulating cellular processes such as smooth muscle contraction, cell adhesion, and motility.

Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC promotes actomyosin contraction. Concurrently, ROCK phosphorylates and inactivates MLCP, further increasing the levels of phosphorylated MLC and leading to sustained contraction. This compound, by competitively inhibiting ATP binding to ROCK, prevents these phosphorylation events, leading to vasodilation and a reduction in blood pressure.

Preclinical Efficacy: In Vitro and In Vivo Studies

The therapeutic potential of this compound as a vasodilator and antihypertensive agent has been demonstrated in a series of preclinical studies.

In Vitro Vasorelaxation

The ability of this compound to induce vasorelaxation was assessed in isolated rabbit saphenous artery preparations.

Table 2: In Vitro Vasorelaxation Effect of this compound

| Tissue | Agonist | IC₅₀ (nM) |

| Rabbit Saphenous Artery | Phenylephrine | 65 |

Data sourced from Selleck Chemicals.[3]

In Vivo Antihypertensive Effects

The antihypertensive effects of this compound were evaluated in both normotensive and hypertensive rat models.

Table 3: In Vivo Blood Pressure Reduction by this compound in Anesthetized Normotensive Rats (Intravenous Administration)

| Dose (mg/kg) | Maximal Blood Pressure Reduction (mmHg) |

| 0.03 | 8 |

| 0.1 | 18 |

| 0.3 | 35 |

Data sourced from Selleck Chemicals.[3]

Table 4: In Vivo Blood Pressure Reduction by this compound in Conscious Spontaneously Hypertensive Rats (Oral Administration)

| Dose (mg/kg) | Observation |

| 1, 3, 10 | Dose-dependent and long-lasting decrease in mean blood pressure. |

Data sourced from MedChemExpress.

Experimental Protocols

In Vitro Kinase Assay for ROCK Inhibition

The inhibitory activity of this compound on ROCK1 and ROCK2 was determined using a biochemical in vitro kinase assay.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against human ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Specific peptide substrate for ROCK (e.g., a derivative of MYPT1)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound in various concentrations

-

96-well plates

-

Detection system (e.g., radiometric, fluorescence, or luminescence-based)

Procedure:

-

Enzyme and Substrate Preparation: Recombinant ROCK enzyme and the peptide substrate are diluted to their optimal concentrations in the assay buffer.

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

-

Reaction Initiation: The ROCK enzyme, substrate, and varying concentrations of this compound (or vehicle control) are combined in the wells of a 96-well plate. The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA) or by washing the plate.

-

Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method. The signal is inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Phenylephrine-Induced Contraction in Rabbit Saphenous Artery

This ex vivo experiment assesses the vasorelaxant properties of a compound on isolated arterial tissue.

Objective: To determine the IC₅₀ of this compound for the inhibition of phenylephrine-induced vascular contraction.

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)

-

Phenylephrine (a selective α1-adrenergic receptor agonist)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: The saphenous artery is carefully dissected from a euthanized rabbit and cut into rings (2-3 mm in width).

-

Mounting: The arterial rings are mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C and connected to isometric force transducers.

-

Equilibration: The tissues are allowed to equilibrate for a period of time (e.g., 60-90 minutes) under a basal tension.

-

Contraction Induction: The arterial rings are pre-contracted with a submaximal concentration of phenylephrine to induce a stable contraction.

-

Cumulative Addition of this compound: Once a stable plateau of contraction is achieved, increasing cumulative concentrations of this compound are added to the organ bath.

-

Data Recording: The relaxation response at each concentration is recorded as a percentage of the initial phenylephrine-induced contraction.

-

Data Analysis: The IC₅₀ value is calculated from the concentration-response curve.

In Vivo Blood Pressure Measurement in Anesthetized Normotensive Rats

This in vivo model evaluates the acute effect of an intravenously administered compound on systemic blood pressure.

Objective: To measure the dose-dependent reduction in blood pressure following intravenous administration of this compound.

Materials:

-

Normotensive male Wistar rats

-

Anesthetic agent (e.g., pentobarbital sodium)

-

Catheters for cannulation of the femoral artery and vein

-

Pressure transducer and data acquisition system

-

This compound formulated for intravenous injection

Procedure:

-

Animal Preparation: Rats are anesthetized, and the femoral artery and vein are surgically exposed and cannulated.

-

Instrumentation: The arterial catheter is connected to a pressure transducer to continuously monitor blood pressure and heart rate. The venous catheter is used for drug administration.

-

Stabilization: A stabilization period is allowed after surgery for the cardiovascular parameters to reach a steady state.

-

Drug Administration: Increasing doses of this compound are administered intravenously as a bolus injection.

-

Data Recording: Blood pressure and heart rate are continuously recorded before and after each dose administration.

-

Data Analysis: The maximal change in blood pressure from the baseline is determined for each dose.

In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR)

This model assesses the antihypertensive efficacy of an orally administered compound in a genetic model of hypertension.

Objective: To evaluate the effect of oral administration of this compound on blood pressure in conscious, freely moving SHRs.

Materials:

-

Male Spontaneously Hypertensive Rats (SHRs)

-

Telemetry system for blood pressure monitoring (implantable transmitter and receiver) or tail-cuff plethysmography system

-

This compound formulated for oral gavage

Procedure:

-

Animal Preparation (Telemetry): For continuous monitoring, a telemetry transmitter is surgically implanted into the abdominal aorta of the rats. A recovery period is allowed post-surgery.

-

Acclimatization (Tail-Cuff): For the tail-cuff method, rats are accustomed to the restraining device and procedure over several days to minimize stress-induced blood pressure variations.[4][5]

-

Baseline Measurement: Baseline blood pressure and heart rate are recorded before drug administration.

-

Drug Administration: this compound is administered via oral gavage.

-

Data Recording: Blood pressure and heart rate are monitored at various time points after administration to assess the onset and duration of the antihypertensive effect.

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose and time point.

Conclusion

This compound, originally developed by Bayer, is a highly potent and selective ROCK inhibitor with demonstrated efficacy in preclinical models of vasorelaxation and hypertension. Its well-defined mechanism of action within the Rho/ROCK signaling pathway and its favorable in vitro and in vivo profiles underscore its significance as a valuable research tool and a potential therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation of this and similar compounds targeting the Rho-associated protein kinases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azaindole 1 (this compound) | ROCK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Noninvasive Monitoring of Blood Pressure and Heart Rate during Estrous Cycle Phases in Normotensive Wistar–Kyoto and Spontaneously Hypertensive Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BAY-549 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-549 is a potent and highly selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton.[3] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its effects on cell behavior.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Species | Assay Type | Reference |

| ROCK1 | 0.6 | Human | Cell-free | [1][2] |

| ROCK2 | 1.1 | Human | Cell-free | [1][2] |

| ROCK2 | 2.4 | Murine | Cell-free | [2] |

| ROCK2 | 0.8 | Rat | Cell-free | [2] |

| TRK | 252 | Not Specified | Not Specified | [2] |

| FLT3 | 303 | Not Specified | Not Specified | [2] |

| MLCK | 7,400 | Not Specified | Not Specified | [2] |

| ZIP-kinase | 4,100 | Not Specified | Not Specified | [2] |

Table 2: Recommended Working Concentrations for Cellular Assays

| Parameter | Value | Reference |

| Recommended Concentration Range | Up to 100 nM | [4] |

| Reviewer Recommended Concentration | 0.5 to 1 µM | [4] |

| In Vitro Vasorelaxation IC50 | 65 nM | [1][2] |

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of ROCK1 and ROCK2. This disrupts downstream signaling that controls actin-myosin contractility and cell morphology.

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (M.W. ~402.45 g/mol ) in approximately 248.5 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. A thawed aliquot can be kept at 4°C for up to two weeks.

General Cell Culture Handling with ROCK Inhibitors

ROCK inhibitors are often used to improve cell survival, particularly during single-cell passaging or thawing of cryopreserved cells, by preventing dissociation-induced apoptosis (anoikis).[5][6][7]

-

Thawing Cells: When thawing cryopreserved cells, it is beneficial to add a ROCK inhibitor to the recovery medium for the first 24 hours to enhance cell viability.[6]

-

Single-Cell Passaging: For cell lines prone to apoptosis upon dissociation, incubation with a ROCK inhibitor for a few hours before and for 24 hours after passaging can improve survival.[6]

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the proliferation of a cell line such as A549 human lung carcinoma cells.

Materials:

-

A549 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed A549 cells into a 96-well plate at a density of 0.6x10^4 cells/well and allow them to adhere overnight.[8]

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).

-

Replace the medium in the wells with the medium containing different concentrations of this compound.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for a cell viability and proliferation (MTT) assay.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses collective cell migration.

Materials:

-

Cells of interest (e.g., A549)

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a wound-healing insert

-

Complete growth medium and serum-free medium

-

This compound stock solution

-

Mitomycin C (optional, to inhibit proliferation)

Protocol:

-

Seed cells in a 6-well plate and grow them to form a confluent monolayer.[9]

-

(Optional) Starve the cells in a serum-free medium for 24 hours before making the scratch.[9]

-

Create a "scratch" in the monolayer with a sterile pipette tip.[10][11]

-

Wash the wells with PBS to remove detached cells.

-

(Optional) To distinguish between migration and proliferation, pre-treat the cells with a proliferation inhibitor like Mitomycin C (10 µg/mL) for 1 hour.[10]

-

Replace the medium with a fresh complete or serum-free medium containing various concentrations of this compound or a vehicle control.

-